molecular formula C11H13IN2O B8322096 1-(5-Iodopyridin-2-yl)-4,4-dimethylpyrrolidin-2-one

1-(5-Iodopyridin-2-yl)-4,4-dimethylpyrrolidin-2-one

Cat. No. B8322096
M. Wt: 316.14 g/mol
InChI Key: VDBSFKSFYKVKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Iodopyridin-2-yl)-4,4-dimethylpyrrolidin-2-one is a useful research compound. Its molecular formula is C11H13IN2O and its molecular weight is 316.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Iodopyridin-2-yl)-4,4-dimethylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Iodopyridin-2-yl)-4,4-dimethylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(5-Iodopyridin-2-yl)-4,4-dimethylpyrrolidin-2-one

Molecular Formula

C11H13IN2O

Molecular Weight

316.14 g/mol

IUPAC Name

1-(5-iodopyridin-2-yl)-4,4-dimethylpyrrolidin-2-one

InChI

InChI=1S/C11H13IN2O/c1-11(2)5-10(15)14(7-11)9-4-3-8(12)6-13-9/h3-4,6H,5,7H2,1-2H3

InChI Key

VDBSFKSFYKVKTP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1)C2=NC=C(C=C2)I)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(275 mg, 828 μmol) (5RS)-5-Hydroxy-1-(5-iodopyridin-2-yl)-4,4-dimethylpyrrolidin-2-one (Example 13, step 2) was dissolved in CH2Cl2 (2 ml) and trifluoroacetic anhydride (140 μl, 994 μmol, 1.2 equiv.) was added at room temperature. The mixture was stirred for 1 hr at 20-25° C. The solution was evaporated to dryness and the residue was dissolved in trifluoroacetic acid (957 μl, 12.4 mmol, 15 equiv.) and triethylsilane (159 μl, 994 μmol, 1.2 equiv.) was added at room temperature. The mixture was stirred 1 h at room temperature. The reaction mixture was evaporated and extracted with sat. NaHCO3 solution and two times with a small volume of dichloromethane. The crude product was purified by flash chromatography by directly loading the dichloromethane layers onto a silica gel column (20 gr, ethyl acetate/heptane gradient, 0:100 to 100:0). The desired 1-(5-iodopyridin-2-yl)-4,4-dimethylpyrrolidin-2-one (209 mg, 80% yield) was obtained as a white solid, MS: m/e=317.0 (M+H+).
Name
(5RS)-5-Hydroxy-1-(5-iodopyridin-2-yl)-4,4-dimethylpyrrolidin-2-one
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
140 μL
Type
reactant
Reaction Step Two
Quantity
957 μL
Type
reactant
Reaction Step Three
Quantity
159 μL
Type
reactant
Reaction Step Four

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